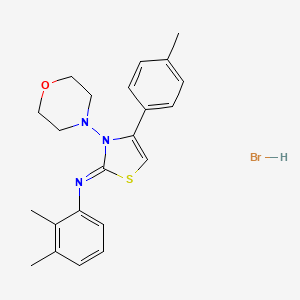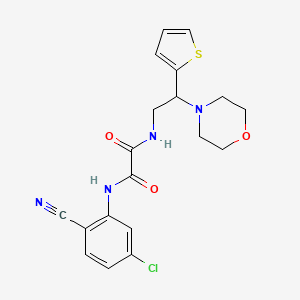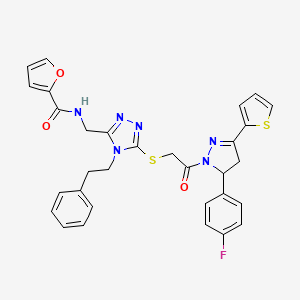![molecular formula C17H10O4 B2836506 8,10-dihydroxy-7H-benzo[c]xanthen-7-one CAS No. 53865-02-4](/img/structure/B2836506.png)
8,10-dihydroxy-7H-benzo[c]xanthen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,10-Dihydroxy-7H-benzo[c]xanthen-7-one is a chemical compound known for its unique structure and diverse biological activities. It belongs to the class of benzoxanthones, which are known for their potential therapeutic applications, particularly in the field of oncology. This compound has been studied for its cytotoxic properties and its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription .
Applications De Recherche Scientifique
8,10-Dihydroxy-7H-benzo[c]xanthen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its cytotoxic effects on cancer cells and its ability to inhibit topoisomerase I.
Medicine: Potential therapeutic agent for the treatment of cancer due to its cytotoxic properties.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Safety and Hazards
Mécanisme D'action
Mode of Action
8,10-dihydroxy-7H-benzo[c]xanthen-7-one interacts with Topo I, inhibiting its function . This interaction results in the prevention of DNA unwinding, which is a necessary step in DNA replication and transcription. This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-dihydroxy-7H-benzo[c]xanthen-7-one typically involves the reaction of 1,3,5-trihydroxybenzene with 1-naphthol-2-carboxylic acid in the presence of phosphorus oxychloride at 70°C. The reaction yields the desired product in a moderate yield of 35.8% after 6 hours . This method is commonly used in laboratory settings for the preparation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions to improve yield and efficiency, as well as the implementation of purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8,10-Dihydroxy-7H-benzo[c]xanthen-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxanthone: Shares a similar core structure but lacks the hydroxyl groups at positions 8 and 10.
Camptothecin: Another topoisomerase I inhibitor but with a different core structure and mechanism of action.
Topotecan and Irinotecan: Derivatives of camptothecin with improved stability and efficacy.
Uniqueness
8,10-Dihydroxy-7H-benzo[c]xanthen-7-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and its potential as a therapeutic agent. Its ability to inhibit topoisomerase I without the instability issues associated with camptothecin derivatives makes it a promising candidate for further development .
Propriétés
IUPAC Name |
8,10-dihydroxybenzo[c]xanthen-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O4/c18-10-7-13(19)15-14(8-10)21-17-11-4-2-1-3-9(11)5-6-12(17)16(15)20/h1-8,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPMYABSZAPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC(=CC(=C4C3=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
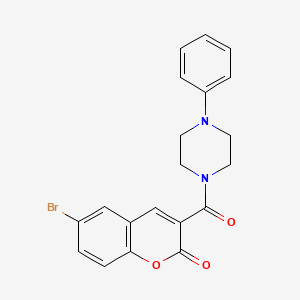
![N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2836424.png)
![2-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2836427.png)

![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2836430.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)
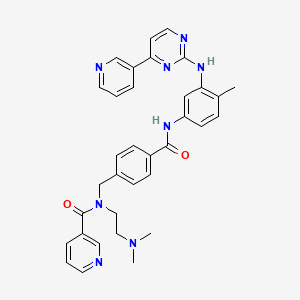
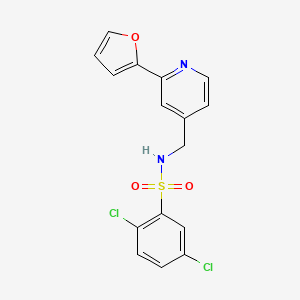
![3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one](/img/structure/B2836436.png)
![5-{[2-(morpholin-4-yl)ethyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2836437.png)
